molecular formula C5H9NO2 B1589859 (S)-4-Hydroxypiperidin-2-one CAS No. 476014-92-3

(S)-4-Hydroxypiperidin-2-one

Cat. No.: B1589859
CAS No.: 476014-92-3
M. Wt: 115.13 g/mol
InChI Key: PRCAKTIAKXMBQF-BYPYZUCNSA-N
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Description

(S)-4-Hydroxypiperidin-2-one is a chiral compound with a hydroxyl group attached to the fourth carbon of a piperidin-2-one ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Hydroxypiperidin-2-one typically involves the reduction of 4-piperidone. One common method is the asymmetric reduction using chiral catalysts to ensure the production of the (S)-enantiomer. For instance, the use of chiral borane reagents or enzymes can facilitate this reduction under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-piperidone in the presence of chiral ligands. This method ensures high enantioselectivity and yield. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Hydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 4-piperidone.

    Reduction: Further reduction can lead to the formation of piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides (e.g., HCl) or amines (e.g., NH3) can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-Piperidone

    Reduction: Piperidine derivatives

    Substitution: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

(S)-4-Hydroxypiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of fine chemicals and as a chiral building block in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxypiperidin-2-one largely depends on its role as an intermediate or active compound in various reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group and the piperidin-2-one ring structure allow it to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for its activity.

Comparison with Similar Compounds

    4-Piperidone: Lacks the hydroxyl group, making it less versatile in certain reactions.

    Piperidine: A fully saturated ring without the carbonyl group, leading to different reactivity.

    2-Piperidone: The carbonyl group is at a different position, altering its chemical properties.

Uniqueness: (S)-4-Hydroxypiperidin-2-one is unique due to its chiral nature and the presence of both a hydroxyl and a carbonyl group. This combination allows it to participate in a broader range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(4S)-4-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAKTIAKXMBQF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473408
Record name (S)-4-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476014-92-3
Record name (S)-4-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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